REACTION_CXSMILES
|
CCO.Cl.C([O:7][C:8]([C:10]1[NH:11][C:12]([CH3:19])=[CH:13][C:14]=1[NH:15][C:16](=[NH:18])[CH3:17])=O)C.[OH-].[Na+].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>O>[CH3:17][C:16]1[NH:18][C:8](=[O:7])[C:10]2[NH:11][C:12]([CH3:19])=[CH:13][C:14]=2[N:15]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A reaction flask equipped with a mechanical stirrer and a reflux condenser
|
Type
|
CUSTOM
|
Details
|
The well-stirred reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
to gentle reflux for 4 hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
The precipitate is collected by suction filtration
|
Type
|
WASH
|
Details
|
washed with several portions of water
|
Type
|
CUSTOM
|
Details
|
dried in vacuum at 50° C.
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC(C2=C(N1)C=C(N2)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |